2-Chloro-5-nitroaniline

Pharmaceutical impurity profiling Genotoxic impurity analysis LC-MS/MS method validation

This specific 1,2,5-substitution pattern imparts a unique electronic profile and reactivity vector unattainable with other chloronitroaniline regioisomers. Substituting 2-Chloro-4-nitroaniline or 4-Chloro-2-nitroaniline leads to altered reaction kinetics and product distributions—making exact CAS 6283-25-6 material essential for Vismodegib impurity (Imp-A) reference standards, hedgehog pathway inhibitor analysis, and NLO crystal structure-property studies. Procure ≥98% purity with verified melting point (118–121 °C) to ensure batch-to-batch reproducibility.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 6283-25-6
Cat. No. B146338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitroaniline
CAS6283-25-6
Synonyms2-Amino-1-chloro-4-nitrobenzene
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)Cl
InChIInChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
InChIKeyKWIXNFOTNVKIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in acetone, ether, ethanol, acetic acid
In water, 933 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitroaniline (CAS 6283-25-6) Technical and Procurement Baseline for Scientific Selection


2-Chloro-5-nitroaniline (CAS 6283-25-6) is a disubstituted aromatic amine intermediate bearing a chlorine atom at the ortho position and a nitro group at the meta position relative to the primary amine [1]. This specific 1,2,5-substitution pattern imparts a distinct electronic profile and reactivity vector compared to other chloronitroaniline regioisomers, enabling its use as a key building block in the synthesis of high-value fine chemicals, including hedgehog pathway inhibitor pharmaceutical impurities and nonlinear optical (NLO) crystals [2]. With a molecular weight of 172.57 g/mol and a melting point ranging from 118 to 121 °C, the compound is typically supplied as a yellow crystalline powder with a standard commercial purity of ≥98.0% (GC) [3]. This guide consolidates quantitative, comparator-based evidence to delineate the specific technical scenarios where this substitution pattern offers verifiable advantages over alternative intermediates, supporting informed procurement and formulation decisions in pharmaceutical analysis and advanced materials research.

Why 2-Chloro-5-nitroaniline Cannot Be Substituted with Other Chloronitroaniline Isomers in Critical Applications


In fine chemical synthesis and trace analysis, the interchange of chloronitroaniline regioisomers (e.g., 2-Chloro-4-nitroaniline, CAS 121-87-9; 4-Chloro-2-nitroaniline, CAS 89-63-4) is not scientifically viable due to significant differences in electronic distribution, crystallographic packing, and chromatographic retention behavior [1]. The specific 2-Chloro-5-nitroaniline substitution pattern creates a unique dipole moment and hydrogen-bonding network that directly governs its performance as a precursor to specific heterocycles and as a reference standard in pharmaceutical impurity profiling [2]. Furthermore, the positional arrangement of electron-withdrawing groups critically alters the compound's nucleophilicity and regioselectivity in downstream reactions—meaning that substituting with a different isomer will result in different reaction kinetics, altered product distributions, or complete synthetic failure. The evidence presented in Section 3 quantifies these differential properties across analytical sensitivity, materials science performance, and chemical reactivity, establishing the technical necessity of sourcing the exact CAS 6283-25-6 material for applications where isomer identity is performance-critical.

Quantitative Comparative Evidence for 2-Chloro-5-nitroaniline (CAS 6283-25-6): Differentiated Performance Data


Trace-Level Quantification of 2-Chloro-5-nitroaniline as a Genotoxic Impurity Marker in Vismodegib API

A validated LC-MS/MS method was developed for the specific detection and quantification of 2-Chloro-5-nitroaniline (Imp-A) as a potential genotoxic impurity in Vismodegib active pharmaceutical ingredient (API). The method achieved separation and quantification of Imp-A alongside three other structurally related impurities (Imp-B: 1-chloro-2-iodo-4-nitrobenzene; Imp-C: 1-(2-chloro-5-nitrophenyl)ethan-1-one; Imp-D: 2-chloro-5-nitrobenzoic acid) on a CSH C18 column (15.0 cm × 3.0 mm, 1.7 µm) maintained at 45°C with a mobile phase consisting of 0.05% formic acid in water [1].

Pharmaceutical impurity profiling Genotoxic impurity analysis LC-MS/MS method validation ICH M7 compliance

Monoclinic P21/c Crystal Packing of 2-Chloro-5-nitroaniline: Structural Differentiation for Nonlinear Optical Applications

Bulk organic 2-Chloro-5-nitroaniline (2C5NA) crystals were grown using the vertical Bridgman technique and characterized by single-crystal X-ray diffraction (XRD). The crystal adopts a monoclinic structure with the centrosymmetric space group P21/c, which is a critical determinant of its nonlinear optical (NLO) behavior and physical properties [1]. This specific packing arrangement differs from the structural motifs observed in other chloronitroaniline regioisomers, which can crystallize in non-centrosymmetric or different centrosymmetric space groups depending on the exact substitution pattern.

Nonlinear optical materials Organic crystal growth X-ray crystallography Second-harmonic generation

Thermal Stability and Kinetic Parameters of 2-Chloro-5-nitroaniline Crystal via TGA and DTA

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) were performed on bulk 2-Chloro-5-nitroaniline (2C5NA) crystals to evaluate thermal stability and derive kinetic parameters. The thermal decomposition profile, coupled with dielectric analysis across varying frequencies and temperatures, provides a comprehensive thermal characterization specific to this substitution pattern [1]. While direct comparator data for other chloronitroaniline isomers under identical conditions is not reported in this study, the established parameters serve as a baseline for materials selection.

Thermogravimetric analysis Thermal stability Crystal growth Kinetic parameters

Corrosion Inhibition of Copper: Relative Performance of p-Substituted Anilines Including Nitroaniline and Chloroaniline

A polarization study of copper in nitric acid solutions containing various p-substituted anilines demonstrated that the corrosion current density (icorr) is strongly influenced by the electron-withdrawing character of the substituent. The icorr values followed the order: nitroaniline (1.3×10⁻⁵ A/cm²) < benzamide (2.5×10⁻⁵ A/cm²) < no addition = aminobenzoic acid (4.0×10⁻⁵ A/cm²) < chloroaniline (4.5×10⁻⁵ A/cm²) < aniline (1.8×10⁻⁴ A/cm²) [1]. This study establishes that the nitro group confers superior corrosion inhibition compared to chloro, carboxyl, or unsubstituted aniline under these conditions. Note: The study examined p-substituted anilines; the positional arrangement in 2-Chloro-5-nitroaniline differs, so this evidence provides class-level inference regarding substituent electronic effects rather than direct positional isomer comparison.

Corrosion inhibition Copper corrosion Electrochemical polarization Substituent electronic effects

Chromatographic Separation of 2-Chloro-5-nitroaniline on Newcrom R1 Reverse-Phase HPLC Column

A reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) with acetonitrile/water/phosphoric acid mobile phase has been established for the analysis of 2-Chloro-5-nitroaniline [1]. This method is scalable for preparative separation and impurity isolation, and the conditions can be adapted for mass spectrometry by substituting formic acid for phosphoric acid. The method's specificity for this compound relative to other analytes supports its use in purity verification and quality control workflows.

HPLC method development Reverse-phase chromatography Preparative separation Analytical chemistry

Evidence-Based Application Scenarios for 2-Chloro-5-nitroaniline (CAS 6283-25-6) in Research and Industrial Settings


Pharmaceutical Impurity Reference Standard: Vismodegib and Related Hedgehog Pathway Inhibitors

Based on the validated LC-MS/MS method for detecting 2-Chloro-5-nitroaniline (Imp-A) as a potential genotoxic impurity in Vismodegib API [1], this compound serves as a critical analytical reference standard. Quality control laboratories and pharmaceutical manufacturers developing or producing Vismodegib or structurally related Hedgehog pathway inhibitors should procure high-purity 2-Chloro-5-nitroaniline (≥98%) for use in impurity profiling, method validation, and batch-release testing. The established chromatographic conditions (CSH C18 column, 1.7 µm particles, 0.05% formic acid mobile phase) provide a starting point for method transfer and optimization [1].

Nonlinear Optical (NLO) Materials Research and Crystal Engineering

The monoclinic P21/c crystal structure of 2-Chloro-5-nitroaniline, confirmed by single-crystal XRD analysis of vertical Bridgman-grown crystals [2], supports its use as a model compound in structure-property relationship studies of organic NLO materials. Academic and industrial researchers investigating the correlation between molecular substitution patterns, crystal packing, and nonlinear optical behavior should consider this compound as a well-characterized reference material. Thermal stability parameters derived from TGA/DTA provide additional selection criteria for crystal growth and device fabrication studies [2].

Synthetic Intermediate for Heterocyclic Compound Libraries and Dye Chemistry

The dual functionality of 2-Chloro-5-nitroaniline—possessing both a nucleophilic primary amine and an electrophilic chloro substituent activated by the meta-nitro group—enables sequential derivatization in medicinal chemistry and dye synthesis. The compound serves as a versatile building block for constructing benzimidazole, quinoline, and azo dye scaffolds, where the specific 1,2,5-substitution pattern imparts distinct regiochemical control in cyclization and coupling reactions. Procurement specifications should verify purity (≥98% by GC) and melting point (118-121 °C) to ensure reproducible synthetic outcomes [3].

Corrosion Inhibitor Development: Structure-Activity Relationship Studies

Class-level evidence demonstrates that nitro-substituted anilines exhibit superior corrosion inhibition on copper compared to chloro-substituted or unsubstituted anilines, with p-nitroaniline achieving a 71% reduction in corrosion current density relative to p-chloroaniline (icorr 1.3×10⁻⁵ vs 4.5×10⁻⁵ A/cm²) [4]. Researchers investigating the electronic effects of multiple substituents on corrosion inhibition may utilize 2-Chloro-5-nitroaniline to explore the interplay between ortho-chloro and meta-nitro groups on adsorption behavior and inhibition efficiency. Electrochemical polarization studies under standardized conditions are recommended to quantify the specific contribution of this dual-substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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